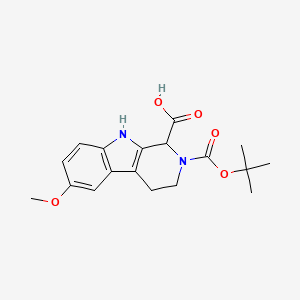

Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid

CAS No.: 1219423-55-8

Cat. No.: VC3427323

Molecular Formula: C18H22N2O5

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219423-55-8 |

|---|---|

| Molecular Formula | C18H22N2O5 |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | 6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid |

| Standard InChI | InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)20-8-7-11-12-9-10(24-4)5-6-13(12)19-14(11)15(20)16(21)22/h5-6,9,15,19H,7-8H2,1-4H3,(H,21,22) |

| Standard InChI Key | FHHQCFVVCMNABC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)NC3=C2C=C(C=C3)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)NC3=C2C=C(C=C3)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Identification

Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is formally identified by its CAS Registry Number 1219423-55-8, which uniquely distinguishes it in chemical databases and literature . The compound is characterized by its molecular formula C18H22N2O5 and has a precise molecular weight of 346.4 g/mol . The compound exists as a racemic mixture, indicated by the DL-prefix, signifying the presence of both enantiomers in equal proportions. The creation date for this compound in chemical databases is registered as July 26, 2010, with the most recent modification date of February 15, 2025, indicating ongoing research interest in this compound .

Nomenclature and Alternative Names

Due to its complex structure, the compound has several systematic names and identifiers that appear in scientific literature and chemical databases. These alternative names provide different perspectives on its structural composition:

-

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid

-

2-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid

-

2H-Pyrido[3,4-b]indole-1,2-dicarboxylic acid, 1,3,4,9-tetrahydro-6-methoxy-, 2-(1,1-dimethylethyl) ester

These nomenclature variations reflect different chemical naming conventions while describing the same molecular entity. The compound is also cataloged in the EN300 database with the identifier EN300-1071715, facilitating its tracking in chemical libraries and research collections .

Structural Features and Functional Groups

The chemical structure of Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid includes several key functional groups that contribute to its chemical properties and potential biological activity:

-

β-carboline core structure (tetrahydropyrido[3,4-b]indole)

-

Methoxy group at position 6

-

Carboxylic acid group at position 1

-

tert-Butyloxycarbonyl (Boc) protecting group on the nitrogen at position 2

The compound's 2D and 3D structural representations available in chemical databases provide visual confirmation of this complex molecular architecture . The β-carboline skeleton forms the foundation of the molecule, with the additional functional groups creating a unique chemical entity with distinct properties and potential applications.

Chemical Classification and Relationship to β-Carbolines

The β-Carboline Family

Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid belongs to the β-carboline family, a class of naturally occurring alkaloids and their synthetic derivatives. The core structure of tetrahydronorharman-1-carboxylic acid (THN-COOH) is related to these naturally occurring β-carboline alkaloids, which represent a diverse group of molecules with wide-ranging biological activities. The tetrahydronorharman structure specifically refers to the reduced form of the β-carboline, where the pyridine portion of the molecule is fully saturated.

Significance of the Boc Protecting Group

The presence of the tert-Butyloxycarbonyl (Boc) protecting group is a crucial feature of this compound that strongly suggests its role as a synthetic intermediate in organic chemistry. The Boc group is widely employed in peptide synthesis and other complex organic reactions as a temporary protective measure for amine functional groups. This protection allows for selective chemical modifications at other sites in the molecule while preventing unwanted reactions at the protected nitrogen. The presence of this protecting group indicates that Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid likely serves as a valuable building block or intermediate in the synthesis of more complex molecules, particularly those with potential pharmacological applications.

| Pharmacological Effect | System Involved | Evidence |

|---|---|---|

| Analgesic activity | Serotonergic | Antagonized by serotonin receptor blockers |

| Hypothermic effect | Serotonergic | Observed in animal models |

| Appetite suppression | Serotonergic | Observed during long-term treatment |

| Decreased motility | Dopaminergic | Observed in animal models |

| Antagonism of apomorphine effects | Dopaminergic | Both acute and chronic treatment |

| Development of supersensitivity to apomorphine | Dopaminergic | Observed after withdrawal |

Research Applications and Structure-Activity Relationships

Given the methoxy group (OCH3) at position 6 of the tetrahydronorharman structure, Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid presents significant interest to researchers investigating structure-activity relationships of β-carboline derivatives. Comparative analysis of this compound with other β-carbolines could provide valuable insights into how the methoxy substitution modulates biological effects.

The compound appears in a research context in literature discussing 1-aryl-β-carbolines with neuropharmacological activity, suggesting its relevance to the development of compounds with potential activity against various signaling receptors . This positions Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid as a compound of interest in medicinal chemistry research, particularly in the exploration of novel central nervous system agents.

Synthetic Considerations and Chemical Reactivity

Role as a Synthetic Intermediate

The structural features of Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid strongly suggest its application as a synthetic intermediate in organic chemistry. The presence of both the Boc protecting group and the carboxylic acid function creates opportunities for diverse chemical transformations. The Boc group can be selectively removed under acidic conditions, revealing a reactive secondary amine that can participate in further reactions. Simultaneously, the carboxylic acid function provides a handle for amidation, esterification, or reduction reactions.

Related Compounds and Derivatives

According to chemical database information, Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid has related compounds with the same connectivity, suggesting a family of structurally similar molecules that likely share synthetic pathways or represent modification products . The ability to generate diverse derivatives from this scaffold enhances its value in medicinal chemistry, allowing researchers to explore structure-activity relationships and potentially develop compounds with enhanced pharmacological profiles.

Structural Analysis and Comparative Features

Comparison with Unsubstituted Tetrahydronorharman

The addition of the methoxy group at position 6 and the carboxylic acid at position 1 differentiates Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid from the basic tetrahydronorharman structure. These modifications potentially alter the compound's physicochemical properties, including lipophilicity, hydrogen-bonding capabilities, and receptor binding characteristics. The methoxy group, being an electron-donating substituent, can influence the electronic distribution within the aromatic ring system, potentially affecting interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume